molecular formula C19H20N4O2 B2639262 N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-48-2

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2639262
CAS No.: 866872-48-2
M. Wt: 336.395
InChI Key: CAAXHAHJCVNSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features:
The compound N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative. Its structure includes:

  • A 1,2,3-triazole core substituted with a methyl group at position 3.
  • A 4-methoxyphenyl group at position 1 of the triazole, providing electron-donating effects.
  • A carboxamide group at position 4, linked to a 2,5-dimethylphenyl moiety, which introduces steric bulk and hydrophobic interactions.

For instance, describes the synthesis of N-substituted triazole-4-carboxamides via activation with thionyl chloride followed by amine coupling .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-5-6-13(2)17(11-12)20-19(24)18-14(3)23(22-21-18)15-7-9-16(25-4)10-8-15/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAXHAHJCVNSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring that is substituted with various functional groups. Its molecular formula is C19H19N4O2C_{19}H_{19}N_{4}O_{2} with a molecular weight of 370.8 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC19H19N4O2
Molecular Weight370.8 g/mol
IUPAC NameThis compound
InChI KeyPWVWFQIZBTWOOU-UHFFFAOYSA-N

The biological activity of triazole derivatives often involves their interaction with specific enzymes and receptors in biological systems. For instance, triazoles can inhibit certain enzymes involved in critical pathways such as cell proliferation and apoptosis. The mechanism may include:

  • Enzyme Inhibition : Triazoles can act as inhibitors of enzymes like cytochrome P450, which plays a vital role in drug metabolism.
  • Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds within the triazole class possess significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies revealed that triazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Specific IC50 values for related compounds suggest promising anticancer activity (e.g., IC50 values ranging from 6.2 μM to 43.4 μM) .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

  • Inhibition of Pathogens : Research has demonstrated that certain derivatives effectively inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Study on Antitubercular Activity : A study compared the activity of various triazole derivatives against Mycobacterium tuberculosis. Compounds similar to N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl showed comparable efficacy to traditional antitubercular drugs .
  • Cytotoxic Effects on Leukemic Cells : A recent investigation reported that novel triazole derivatives exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including the compound , as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory response:

  • Selectivity : Certain derivatives exhibited a higher selectivity for COX-2 over COX-1, indicating a lower risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .

Anticancer Activity

The compound has shown promising results in anticancer research:

  • Cell Line Studies : In vitro studies demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been evaluated against human liver carcinoma cells (HepG2), showing significant anti-proliferative effects .
  • Mechanistic Insights : The anticancer properties are believed to stem from the ability of these compounds to induce apoptosis and inhibit angiogenesis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been a focus of research:

  • Broad Spectrum : Studies indicate that this compound exhibits activity against a range of pathogenic bacteria and fungi.
  • Potential Uses : This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .

Other Therapeutic Applications

Beyond inflammation and cancer treatment, this compound may have other therapeutic implications:

  • Anticonvulsant Activity : Some derivatives have been noted for their anticonvulsant properties, providing a basis for further exploration in neurological disorders .

Case Study 1: Anti-inflammatory Activity

A study published in 2024 evaluated various 1,2,3-triazole derivatives for their anti-inflammatory effects. The compound demonstrated significant inhibition of COX-2 activity compared to traditional NSAIDs like indomethacin. This study suggested that modifications on the triazole ring could enhance selectivity and efficacy against inflammation .

Case Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of triazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with mechanisms involving apoptosis induction confirmed through flow cytometry assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Substituent Effects on Triazole-Carboxamide Derivatives
Compound Name R1 (Triazole-1-Substituent) R2 (Carboxamide-Substituent) Key Properties/Applications Reference ID
Target Compound 4-Methoxyphenyl 2,5-Dimethylphenyl High lipophilicity (logP ~3.5*)
N-(2,6-Dimethylphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 2-Methoxyphenyl 2,6-Dimethylphenyl Ortho-methoxy reduces conjugation
1-(3,4-Dimethylphenyl)-N-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide 3,4-Dimethylphenyl 4-Methoxyphenyl Enhanced steric hindrance
5-Amino-N-(2,5-Dimethylphenyl)-1-(2-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide 2-Methylphenyl 2,5-Dimethylphenyl Amino group increases polarity
5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide Phenyl (pyrazole core) 4-Cyanophenyl Chloro and cyano enhance reactivity

*Estimated via analogous compounds in .

Key Observations:
  • Electronic Effects : The 4-methoxyphenyl group in the target compound enhances electron density on the triazole core compared to 2-methoxyphenyl (e.g., ) or chloro-substituted analogs ( ). This may improve binding to electron-deficient biological targets .

Physicochemical and Spectral Properties

Table 3: Analytical Data for Selected Compounds
Compound Melting Point (°C) $ ^1H $-NMR (δ, Key Signals) MS (ESI) [M+H]+ Reference ID
Target Compound Not reported Expected: δ 7.4–7.6 (aromatic), 3.8 (OCH3), 2.3 (CH3) 336.2
N-(2,6-Dimethylphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Not reported δ 7.5–7.3 (m, aromatic), 3.9 (OCH3), 2.4 (CH3) 336.4
5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1
  • The target compound’s spectral profile is inferred from structurally similar analogs. The 4-methoxyphenyl group would likely show a singlet near δ 3.8 for the methoxy protons, distinct from ortho-substituted analogs .

Q & A

Basic: What synthetic methodologies are recommended for N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what purification challenges should researchers anticipate?

Methodological Answer:
The synthesis of triazole carboxamides typically involves multi-step reactions. A plausible route includes:

Condensation : React 2,5-dimethylaniline with 4-methoxyphenyl isocyanide to form an imidoyl chloride intermediate.

Azide Cyclization : Treat the intermediate with sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to yield the triazole core .
Purification Challenges :

  • Low aqueous solubility (common in triazole derivatives) necessitates chromatographic techniques (e.g., silica gel column chromatography) or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) .
  • Byproduct removal (e.g., unreacted azides) requires careful monitoring via TLC or HPLC.

Basic: How can researchers confirm the molecular structure of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy group at 4-position, methyl groups on triazole and aryl rings).
    • HRMS : Confirm molecular formula (e.g., C₁₉H₂₀N₄O₂ requires m/z 336.16) .
  • X-Ray Crystallography :
    • Use single-crystal diffraction with SHELXL for refinement. For anisotropic displacement parameters, employ ORTEP for visualization .
    • Example Data Table :
ParameterValue
Crystallographic SystemMonoclinic
Space GroupP2₁/c
R Factor<0.05

Basic: What solubility challenges are associated with this compound, and how can they be addressed experimentally?

Methodological Answer:

  • Challenges : Hydrophobic aryl and triazole groups reduce aqueous solubility, limiting in vitro bioassays .
  • Mitigation Strategies :
    • Co-Solvents : Use DMSO or ethanol (≤5% v/v) to enhance solubility without denaturing proteins.
    • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the aryl rings while maintaining bioactivity .

Advanced: How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., UV-Vis spectra) for this compound?

Methodological Answer:

  • Method Triangulation :
    • Re-optimize Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models to match experimental conditions.
    • Experimental Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry results.
    • Error Analysis : Quantify solvent effects (e.g., dielectric constant) and crystal packing forces (via Hirshfeld surface analysis) .

Advanced: What strategies optimize crystal structure determination for this compound with twinned or low-resolution data?

Methodological Answer:

  • Twinning Mitigation :
    • Use SHELXL’s TWIN and BASF commands to refine twin laws.
    • Employ CELL_NOW (in WinGX) to index overlapping reflections .
  • Low-Resolution Data :
    • Apply Rigid-Body Refinement for partial structures.
    • Validate with Rfree cross-validation (10% excluded reflections) .

Advanced: How should researchers design structure-activity relationship (SAR) studies to improve this compound’s bioactivity?

Methodological Answer:

  • Systematic Substitution :
    • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties.
    • Modify the triazole’s methyl group to bulkier substituents (e.g., cyclopentyl) to enhance steric effects .
  • In Silico Screening :
    • Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases).
    • Validate with in vitro enzyme inhibition assays (IC₅₀ determination) .

Advanced: What in vitro assays are critical for evaluating pharmacokinetic properties prior to in vivo studies?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s).
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu >5% desirable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.